molecular formula C16H19Cl2N3O2S2 B2725919 2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216655-45-6

2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2725919
CAS RN: 1216655-45-6
M. Wt: 420.37
InChI Key: BRAMOPZRCUDVME-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorothiophene, carboxamide, and a tetrahydrothienopyridine ring. Chlorothiophenes are aromatic organic compounds similar to thiophene, but with a chlorine atom substituted on the ring . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2) . Tetrahydrothienopyridine is a bicyclic structure with a sulfur atom in one of the rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorothiophene, carboxamide, and tetrahydrothienopyridine functional groups. The presence of these groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorothiophene and carboxamide groups might make the compound relatively polar, which could influence its solubility in different solvents .

Scientific Research Applications

Novel Anti-inflammatory Agents

Research on molecules structurally related to the specified compound has indicated potential anti-inflammatory activities. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory properties of similar molecules, highlights the ongoing search for new therapeutic agents in this domain Moloney, 2001.

Microwave-Assisted Synthesis for Biological Activities

The development of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted synthesis techniques underscores the method's efficiency in producing compounds with valuable biological activities Youssef, Azab, & Youssef, 2012. This approach has been beneficial in synthesizing compounds more rapidly and with potentially higher yields compared to traditional methods.

Heterocyclic Carboxamides as Antipsychotic Agents

The exploration of heterocyclic analogues of certain carboxamides for their potential as antipsychotic agents also reflects the scientific interest in thiophene and pyridine derivatives. These studies have focused on evaluating the compounds' binding to various receptors and their effectiveness in in vivo models Norman et al., 1996.

Antimicrobial Activity

Synthesis and evaluation of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives for their antimicrobial activity demonstrate the broader application of thiophene derivatives in addressing microbial resistance Naganagowda & Petsom, 2011. This research avenue aims to develop new therapeutic options to combat infectious diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, for example in pharmaceuticals or materials science .

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAMOPZRCUDVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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